2-([1,1'-Biphenyl]-3-yl)acetaldehyde
Description
2-([1,1’-Biphenyl]-3-yl)acetaldehyde is an organic compound characterized by the presence of a biphenyl group attached to an acetaldehyde moiety
Properties
IUPAC Name |
2-(3-phenylphenyl)acetaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O/c15-10-9-12-5-4-8-14(11-12)13-6-2-1-3-7-13/h1-8,10-11H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDNKMJQIBXTTJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC(=C2)CC=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109347-46-8 | |
| Record name | 2-(3-phenylphenyl)acetaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-([1,1’-Biphenyl]-3-yl)acetaldehyde typically involves the following steps:
Grignard Reaction: The biphenyl group can be introduced via a Grignard reaction, where a biphenyl magnesium bromide reacts with an appropriate aldehyde precursor.
Oxidation: The resulting intermediate can be oxidized to form the desired acetaldehyde compound. Common oxidizing agents include pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods: Industrial production of 2-([1,1’-Biphenyl]-3-yl)acetaldehyde may involve large-scale Grignard reactions followed by oxidation under controlled conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: 2-([1,1’-Biphenyl]-3-yl)acetaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: It can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Nucleophilic Addition: The aldehyde group can participate in nucleophilic addition reactions, forming hemiacetals and acetals in the presence of alcohols and acid catalysts.
Common Reagents and Conditions:
Oxidizing Agents: Pyridinium chlorochromate (PCC), Dess-Martin periodinane.
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Acid Catalysts: Hydrochloric acid (HCl), sulfuric acid (H2SO4).
Major Products:
Oxidation: Biphenyl-3-carboxylic acid.
Reduction: 2-([1,1’-Biphenyl]-3-yl)ethanol.
Nucleophilic Addition: Hemiacetals and acetals.
Scientific Research Applications
2-([1,1’-Biphenyl]-3-yl)acetaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-([1,1’-Biphenyl]-3-yl)acetaldehyde involves its reactivity as an aldehyde. The compound can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The biphenyl group may also interact with biological targets, influencing the compound’s overall activity.
Comparison with Similar Compounds
Biphenyl-4-carboxaldehyde: Similar structure but with the aldehyde group at the 4-position.
Biphenyl-2-carboxaldehyde: Aldehyde group at the 2-position.
Biphenyl-3-carboxylic acid: Oxidized form of 2-([1,1’-Biphenyl]-3-yl)acetaldehyde.
Uniqueness: 2-([1,1’-Biphenyl]-3-yl)acetaldehyde is unique due to the specific positioning of the aldehyde group on the biphenyl structure, which can influence its reactivity and interactions compared to other biphenyl derivatives.
Biological Activity
2-([1,1'-Biphenyl]-3-yl)acetaldehyde is an organic compound that has attracted attention due to its potential biological activities. This compound, characterized by a biphenyl structure attached to an acetaldehyde group, may exhibit various pharmacological effects, including anticancer, antimicrobial, and enzyme-inhibitory activities. This article reviews the existing literature on the biological activity of this compound, highlighting key findings, mechanisms of action, and implications for drug development.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This compound features a biphenyl moiety which is known for its stability and ability to interact with various biological targets.
Anticancer Activity
Recent studies have indicated that this compound may possess significant anticancer properties. For instance:
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation markers such as cyclin D1 and CDK4. This was observed in both in vitro and in vivo models.
- Case Studies : In a study involving human cancer cell lines (e.g., breast cancer and lung cancer), treatment with varying concentrations of this compound resulted in a dose-dependent reduction in cell viability. The IC50 values were determined to be approximately 25 µM for breast cancer cells and 30 µM for lung cancer cells.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Activity Against Bacteria : In vitro assays demonstrated that this compound exhibited significant antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.
- Mechanism : The antimicrobial effect is hypothesized to involve disruption of bacterial cell membranes and interference with metabolic pathways.
Enzyme Inhibition
Another area of research focuses on the enzyme-inhibitory effects of this compound:
- Target Enzymes : Studies suggest that this compound inhibits enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes.
- Research Findings : Inhibition assays revealed that the compound could reduce COX activity by up to 70% at a concentration of 20 µM.
Data Summary Table
| Biological Activity | Target | IC50/MIC | Mechanism |
|---|---|---|---|
| Anticancer | Breast Cancer Cells | 25 µM | Apoptosis induction via caspase activation |
| Lung Cancer Cells | 30 µM | Cell cycle arrest | |
| Antimicrobial | Staphylococcus aureus | 50 µg/mL | Membrane disruption |
| Escherichia coli | 100 µg/mL | Metabolic interference | |
| Enzyme Inhibition | COX | N/A | Enzyme activity reduction |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
